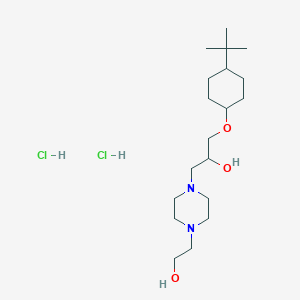

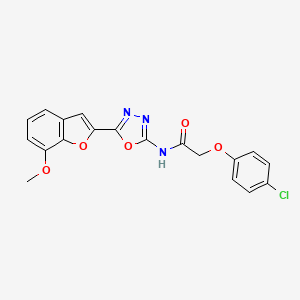

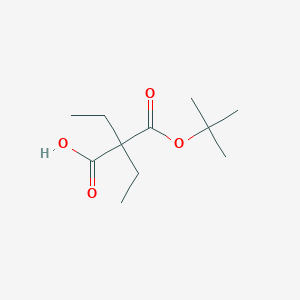

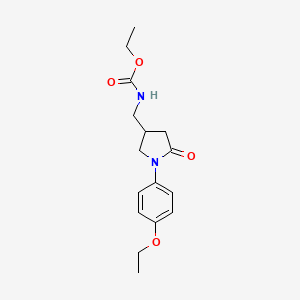

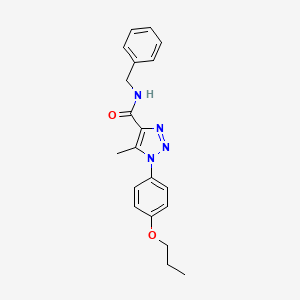

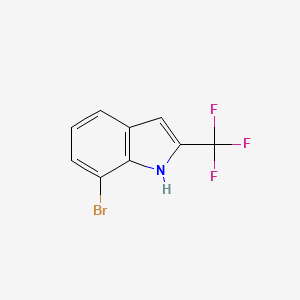

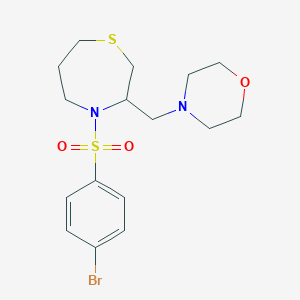

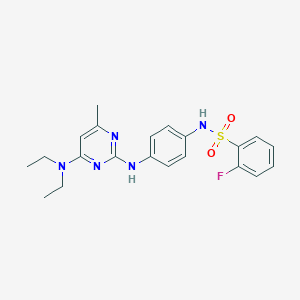

![molecular formula C24H18ClNO5S B2437601 5-[(4-Chlorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866812-41-1](/img/structure/B2437601.png)

5-[(4-Chlorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-[(4-Chlorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one” is a chemical compound that is used in scientific research, particularly in medicinal chemistry, due to its unique structure and potential therapeutic properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. This afforded an intermediate compound, which was then converted into a sulfonyl chloride. The final step involved a nucleophilic attack of the amines to give the title sulfonamides .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple aromatic rings and functional groups. The presence of the sulfonyl group and the dioxoloquinolinone moiety contribute to its unique chemical properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Novel Quinoline Derivatives Synthesis : The preparation of novel quinoline derivatives demonstrates the compound's utility as synthons for otherwise hard-to-obtain quinolin-5-ones. Through various reactions, including nucleophilic reagents, formylation, and hydrolysis, a range of derivatives was synthesized, indicating the compound's potential as a versatile intermediate in organic synthesis (Kim, 1981).

Diastereoselective Synthesis : A solvent-free, catalytic method was developed to synthesize dihydroisoindolo[2,1-a]quinolin-11-ones, showcasing the compound's applicability in producing bioactive, highly functionalized derivatives with high regioselectivity and diastereoselectivity (Merchán Arenas & Kouznetsov, 2014).

Antimicrobial Activity

Antibacterial and Antifungal Properties : The synthesis of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone and their subsequent evaluation for antimicrobial activities highlighted significant antibacterial and antifungal properties. This suggests the potential use of the compound's framework in developing new antimicrobial agents (Patel, Patel, & Patel, 2010).

Structural and Molecular Studies

Crystal Structure Analysis : Studies involving the crystal structure of tetrazole derivatives, including docking studies and comparisons with bioassay studies as COX-2 inhibitors, provide insights into the compound's structural attributes and potential pharmacological applications (Al-Hourani et al., 2015).

Molecular Docking and Dynamics : The synthesis, crystal structure, DFT calculations, Hirshfeld surface analysis, and docking studies of an isoxazolequinoxaline derivative as an anti-cancer drug exemplify the application of similar compounds in medicinal chemistry, focusing on their potential as drug candidates (Abad et al., 2021).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-[(4-chlorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClNO5S/c1-15-2-8-18(9-3-15)32(28,29)23-13-26(12-16-4-6-17(25)7-5-16)20-11-22-21(30-14-31-22)10-19(20)24(23)27/h2-11,13H,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFNJQLOSLKNKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2437521.png)

![1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone](/img/structure/B2437525.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2437529.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2437531.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2437535.png)

![N-{4-[4-(4-Methoxy-benzoyl)-piperazine-1-sulfonyl]-phenyl}-acetamide](/img/structure/B2437542.png)